molecular formula C11H19NO B144628 Propanamide,  2-methyl-N-(2-methyl-1-propenyl)-N-2-propenyl-  (9CI) CAS No. 135535-73-8

Propanamide, 2-methyl-N-(2-methyl-1-propenyl)-N-2-propenyl- (9CI)

Cat. No. B144628
M. Wt: 181.27 g/mol
InChI Key: FOBFMNDEHOOREC-UHFFFAOYSA-N
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Description

Propanamide, 2-methyl-N-(2-methyl-1-propenyl)-N-2-propenyl- (9CI), also known as 2-methyl-2-propenyl-2-propenamide, is a chemical compound with the molecular formula C12H19NO. It is a type of amide that has been used in various scientific research applications due to its unique properties.

Mechanism Of Action

The mechanism of action of propanamide is not well understood, but it is believed to act as a nucleophile in various chemical reactions due to the presence of the amide functional group. It has also been shown to act as a chiral auxiliary in asymmetric synthesis reactions.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of propanamide. However, it has been shown to have low toxicity and is considered to be relatively safe for use in laboratory experiments.

Advantages And Limitations For Lab Experiments

Propanamide has several advantages for use in laboratory experiments, including its low toxicity, ease of synthesis, and versatility in the synthesis of other compounds. However, its limitations include its limited solubility in certain solvents and its relatively low reactivity in some chemical reactions.

Future Directions

There are several future directions for research involving propanamide, including exploring its potential applications as a chiral auxiliary in asymmetric synthesis reactions, investigating its use as a ligand in catalytic reactions, and studying its potential as a precursor for the synthesis of other compounds with important biological and pharmaceutical applications.
Conclusion:
Propanamide, 2-methyl-N-(2-methyl-1-propenyl)-N-2-propenyl- (9CI), is a versatile chemical compound that has been used in various scientific research applications. Its unique properties, ease of synthesis, and low toxicity make it an attractive compound for use in laboratory experiments. Further research is needed to fully understand its mechanism of action and potential applications in asymmetric synthesis, catalysis, and pharmaceuticals.

Synthesis Methods

The synthesis of propanamide can be achieved through a multi-step process involving the reaction of Propanamide, 2-methyl-N-(2-methyl-1-propenyl)-N-2-propenyl- (9CI)ropen-1-ol with propionyl chloride to form Propanamide, 2-methyl-N-(2-methyl-1-propenyl)-N-2-propenyl- (9CI)ropen-1-yl propionate. This intermediate product is then reacted with ammonia to yield propanamide, 2-methyl-N-(2-methyl-1-propenyl)-N-2-propenyl- (9CI).

Scientific Research Applications

Propanamide has been used in various scientific research applications, including as a precursor for the synthesis of other compounds, such as N-(Propanamide, 2-methyl-N-(2-methyl-1-propenyl)-N-2-propenyl- (9CI)ropen-1-yl)-2-methylpropanamide. It has also been used as a starting material for the synthesis of chiral ligands and catalysts, which have important applications in asymmetric synthesis.

properties

CAS RN

135535-73-8

Product Name

Propanamide, 2-methyl-N-(2-methyl-1-propenyl)-N-2-propenyl- (9CI)

Molecular Formula

C11H19NO

Molecular Weight

181.27 g/mol

IUPAC Name

2-methyl-N-(2-methylprop-1-enyl)-N-prop-2-enylpropanamide

InChI

InChI=1S/C11H19NO/c1-6-7-12(8-9(2)3)11(13)10(4)5/h6,8,10H,1,7H2,2-5H3

InChI Key

FOBFMNDEHOOREC-UHFFFAOYSA-N

SMILES

CC(C)C(=O)N(CC=C)C=C(C)C

Canonical SMILES

CC(C)C(=O)N(CC=C)C=C(C)C

synonyms

Propanamide, 2-methyl-N-(2-methyl-1-propenyl)-N-2-propenyl- (9CI)

Origin of Product

United States

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